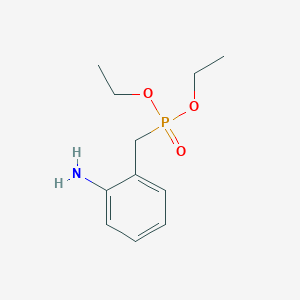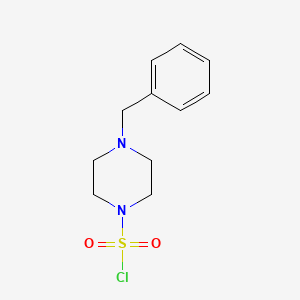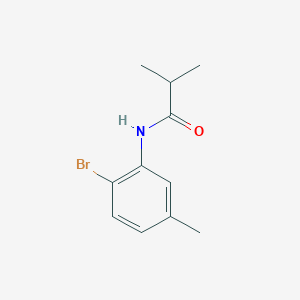
N-(2-bromo-5-methylphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-bromo-5-methylphenyl)-2-methylpropanamide: is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an isobutyramide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 2-bromo-5-methylaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(2-bromo-5-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Major Products Formed:
Substitution Reactions: Products include N-(2-substituted-5-methylphenyl)isobutyramides.
Oxidation Reactions: Products include N-(2-bromo-5-methylphenyl)isobutyric acid or N-(2-bromo-5-methylphenyl)acetaldehyde.
Reduction Reactions: Products include N-(2-bromo-5-methylphenyl)isobutylamine.
科学的研究の応用
N-(2-bromo-5-methylphenyl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-bromo-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
類似化合物との比較
- N-(2-bromo-4-methylphenyl)isobutyramide
- N-(2-bromo-4-methylphenyl)butyramide
- N-(4-methyl-3-nitrophenyl)isobutyramide
Comparison: N-(2-bromo-5-methylphenyl)-2-methylpropanamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
N-(2-bromo-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)11(14)13-10-6-8(3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) |
InChIキー |
AJVKQULRJLWLQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
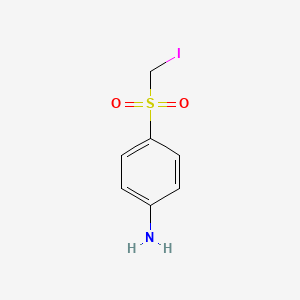
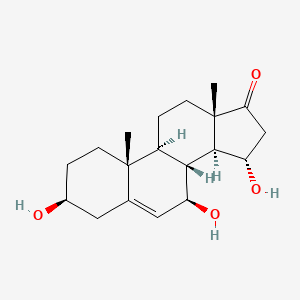
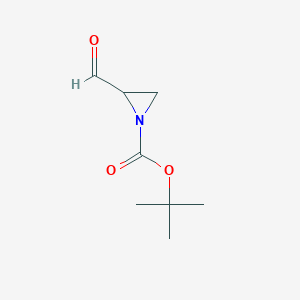
![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)
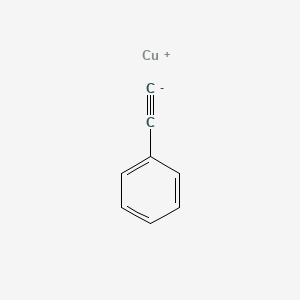
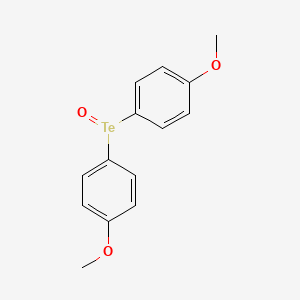
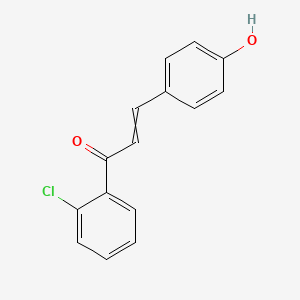

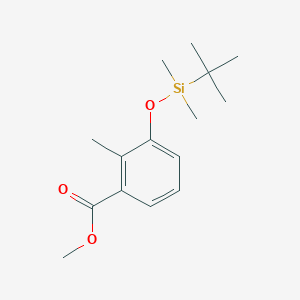
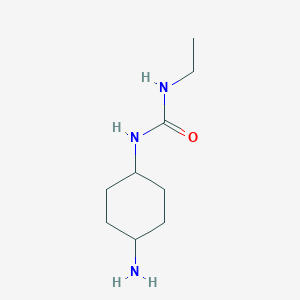
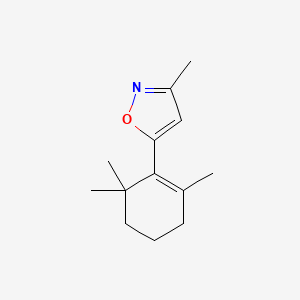
![(S)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8750692.png)
